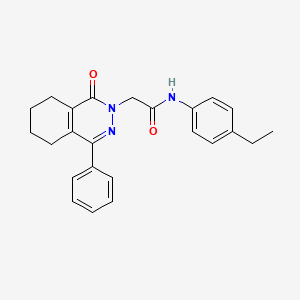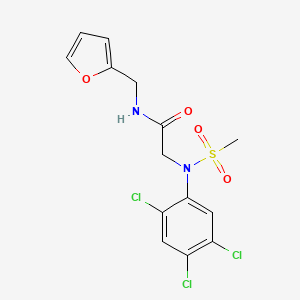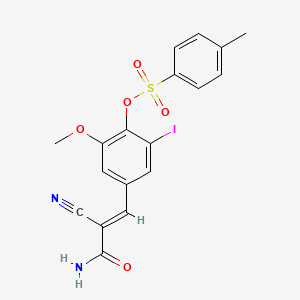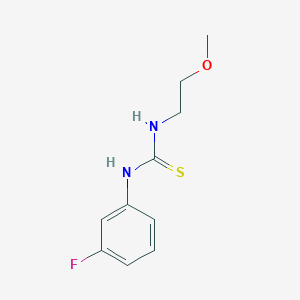![molecular formula C14H22Cl3NO2 B5020486 N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5020486.png)
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride, commonly known as Dexmedetomidine, is a potent and highly selective α2-adrenergic agonist. It is used as a sedative, analgesic, and anesthetic agent in critical care settings. Dexmedetomidine has gained immense popularity in recent years due to its unique pharmacological properties, which make it an ideal choice for the management of critically ill patients.
作用机制
Dexmedetomidine exerts its pharmacological effects by selectively activating α2-adrenergic receptors in the central nervous system. This results in decreased sympathetic activity, leading to sedation, analgesia, and anxiolysis. Dexmedetomidine also has an effect on the locus coeruleus, which is responsible for the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
Dexmedetomidine has been shown to have several biochemical and physiological effects. It decreases sympathetic activity, leading to a decrease in heart rate and blood pressure. It also decreases the release of norepinephrine and other neurotransmitters, leading to sedation and analgesia. Dexmedetomidine has been found to have anti-inflammatory effects and can reduce oxidative stress, making it a potential therapeutic agent for the treatment of inflammatory disorders.
实验室实验的优点和局限性
Dexmedetomidine has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it easy to control. It also has minimal respiratory depression, making it a safer choice compared to other sedative agents. However, Dexmedetomidine has some limitations, including the potential for bradycardia and hypotension, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on Dexmedetomidine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Another area of interest is its potential use in the management of pain, particularly in patients with chronic pain. Additionally, there is ongoing research on the use of Dexmedetomidine in combination with other agents to enhance its therapeutic effects. Finally, there is interest in developing new formulations of Dexmedetomidine that may allow for more targeted delivery and improved efficacy.
Conclusion
In conclusion, Dexmedetomidine is a potent and highly selective α2-adrenergic agonist that has gained popularity in recent years due to its unique pharmacological properties. It is commonly used as a sedative, analgesic, and anesthetic agent in critical care settings. Dexmedetomidine has several potential applications in clinical medicine and laboratory research, and ongoing research is focused on exploring its potential therapeutic benefits in various settings.
合成方法
The synthesis of Dexmedetomidine involves the reaction of 4-(2,5-dichlorophenoxy)-N,N-diethylbenzenamine with 2-bromoethanol in the presence of a base, followed by the reaction of the resulting product with 2-methyl-2-propanamine. The final product, Dexmedetomidine, is obtained as a hydrochloride salt by treating it with hydrochloric acid.
科学研究应用
Dexmedetomidine has been extensively studied for its potential use in various clinical settings. It is commonly used as a sedative and analgesic agent in critically ill patients, including those in the intensive care unit (ICU) and those undergoing mechanical ventilation. Dexmedetomidine has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.ClH/c1-14(2,3)17-6-7-18-8-9-19-13-10-11(15)4-5-12(13)16;/h4-5,10,17H,6-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTVNHNEOCMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5020410.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5020418.png)

![1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5020461.png)
![ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5020468.png)
![N-(2,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5020479.png)

![N-[4-methyl-5-(1-piperidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5020489.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5020497.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5020498.png)
![6-bromo-5',5'-dimethyl-8-nitro-3'-phenyl-2'H-spiro[chromene-2,4'-[1,3]oxazolidin]-2'-one](/img/structure/B5020505.png)
![5-imino-6-(3-nitrobenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5020507.png)
